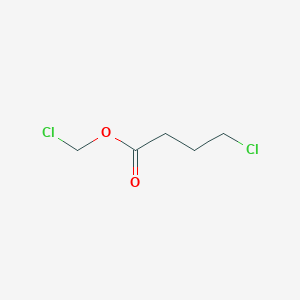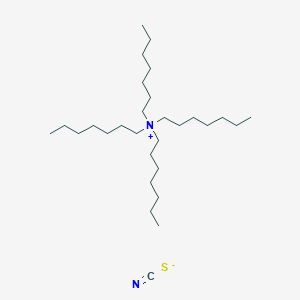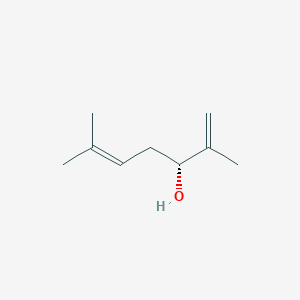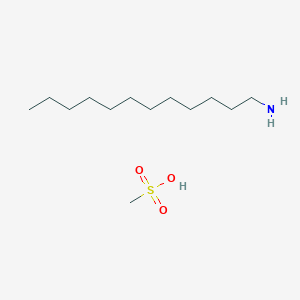silane CAS No. 80239-20-9](/img/structure/B14429194.png)
[(2,4-Dimethylpent-2-en-3-yl)oxy](triethyl)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,4-Dimethylpent-2-en-3-yl)oxysilane is an organosilicon compound characterized by the presence of a silicon atom bonded to three ethyl groups and an alkoxy group derived from 2,4-dimethylpent-2-en-3-ol
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dimethylpent-2-en-3-yl)oxysilane typically involves the reaction of 2,4-dimethylpent-2-en-3-ol with triethylchlorosilane in the presence of a base such as pyridine or triethylamine. The reaction proceeds via the formation of an alkoxide intermediate, which subsequently reacts with the chlorosilane to yield the desired product. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane.
Industrial Production Methods
On an industrial scale, the production of (2,4-Dimethylpent-2-en-3-yl)oxysilane may involve continuous flow processes to ensure efficient mixing and reaction of the starting materials. The use of automated systems and reactors can help in maintaining the desired reaction conditions and improving the overall yield and purity of the product.
化学反应分析
Types of Reactions
(2,4-Dimethylpent-2-en-3-yl)oxysilane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes with different substituents.
Substitution: The alkoxy group can be substituted with other nucleophiles, leading to the formation of new organosilicon compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as alcohols, amines, or thiols can react with the alkoxy group under mild conditions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Silanes with different substituents.
Substitution: New organosilicon compounds with varied functional groups.
科学研究应用
(2,4-Dimethylpent-2-en-3-yl)oxysilane has several applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a reagent in organic synthesis.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Used in the production of silicone-based materials, coatings, and adhesives.
作用机制
The mechanism of action of (2,4-Dimethylpent-2-en-3-yl)oxysilane involves the interaction of the silicon atom with various molecular targets. The silicon atom can form stable bonds with carbon, oxygen, and other elements, allowing the compound to participate in a wide range of chemical reactions. The alkoxy group can act as a leaving group, facilitating substitution reactions and the formation of new bonds.
相似化合物的比较
Similar Compounds
2,4-Dimethylpentane: An alkane with a similar carbon skeleton but lacking the silicon and alkoxy groups.
Phthalic acid, di(2,4-dimethylpent-3-yl) ester: An ester with a similar alkyl group but different functional groups.
2,4-Dimethylpent-2-en: An alkene with a similar carbon skeleton but lacking the silicon and alkoxy groups.
Uniqueness
(2,4-Dimethylpent-2-en-3-yl)oxysilane is unique due to the presence of the silicon atom bonded to three ethyl groups and an alkoxy group. This structural feature imparts unique chemical properties and reactivity, making it valuable for various applications in chemistry, biology, medicine, and industry.
属性
CAS 编号 |
80239-20-9 |
|---|---|
分子式 |
C13H28OSi |
分子量 |
228.45 g/mol |
IUPAC 名称 |
2,4-dimethylpent-2-en-3-yloxy(triethyl)silane |
InChI |
InChI=1S/C13H28OSi/c1-8-15(9-2,10-3)14-13(11(4)5)12(6)7/h11H,8-10H2,1-7H3 |
InChI 键 |
UXXRCYQQOOQRLI-UHFFFAOYSA-N |
规范 SMILES |
CC[Si](CC)(CC)OC(=C(C)C)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















